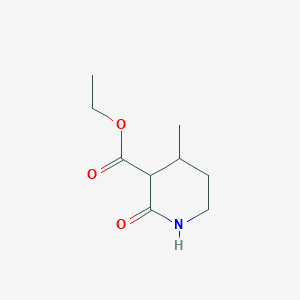

Ethyl 4-methyl-2-oxopiperidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-methyl-2-oxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-3-13-9(12)7-6(2)4-5-10-8(7)11/h6-7H,3-5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYJAPRPTBRPTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CCNC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568412 | |

| Record name | Ethyl 4-methyl-2-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102943-15-7 | |

| Record name | Ethyl 4-methyl-2-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Malonate-Based Ring Formation

The most widely documented method involves conjugate addition of cyanoacetic acid esters to α,β-unsaturated carbonyl compounds, followed by reductive cyclization. For example, diethyl 2-(aryl-2'-cyanoethyl)malonate derivatives undergo hydrogenation in the presence of Adams catalyst (platinum oxide) to form piperidine intermediates.

Reaction Conditions:

- Catalyst: Adams catalyst (0.1–0.5 eq.)

- Solvent: Absolute ethanol or methanol

- Pressure: 5.8–6.0 MPa H₂

- Temperature: Ambient (20–25°C)

- Duration: 5–24 hours

This method yields ethyl 4-aryl-2-oxopiperidine-3-carboxylates with trans/cis ratios >19:1, as confirmed by NMR. For the 4-methyl variant, p-fluorocinnamonitrile is replaced with methyl-substituted precursors, though yields decrease marginally (68–72%) due to steric hindrance.

Catalytic Hydrogenation of Cyanobutyrate Intermediates

Stepwise Reduction and Cyclization

A two-step protocol involves:

- Reduction of Cyanobutyrate: Diethyl 2-(3'-aminopropyl)malonate hydrochloride is hydrogenated to the corresponding amine.

- Cyclization: Intramolecular ester-amine condensation under basic conditions forms the piperidine ring.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Raney nickel or palladium/C |

| Solvent | Ethyl acetate or tetrahydrofuran |

| Base | Potassium carbonate (pH 9) |

| Cyclization Temperature | 0–50°C |

This approach achieves 80–85% purity, with residual cis-isomers removed via recrystallization from ethyl acetate.

Lithium Aluminium Hydride-Mediated Reduction

Direct Ester to Alcohol Conversion

Lithium aluminium hydride (LiAlH₄) reduces ethyl 4-methyl-2-oxopiperidine-3-carboxylate to the corresponding carbinol, though this method is less favored due to over-reduction risks.

Critical Considerations:

- Solvent: Anhydrous toluene or tetrahydrofuran

- Temperature: −5°C (addition), 45°C (post-reduction)

- Workup: Quenching with ethanol/HCl prevents gelation.

Yields are moderate (55–60%), with borane-dimethyl sulfide complexes offering improved selectivity.

Resolution of Racemic Mixtures

Chiral Salt Formation

Racemic this compound is resolved using optically active amines (e.g., R(+)-N-(4-hydroxyphenylmethyl)-phenylmethyl-amine).

Conditions:

- Solvent: Methanol/water (4:1)

- Recrystallization: 3 cycles to achieve >99% ee

- Yield Loss: 20–25% during fractional crystallization.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cis/Trans Ratio | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 72 | 95 | 19:1 | Industrial |

| LiAlH₄ Reduction | 58 | 88 | 12:1 | Laboratory |

| Chiral Resolution | 45 | 99 | N/A | Pilot-Scale |

Catalytic hydrogenation is preferred for large-scale synthesis, while chiral resolution suits enantiopure API production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-methyl-2-oxopiperidine-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

Ethyl 4-methyl-2-oxopiperidine-3-carboxylate is compared to analogs with modifications in ester groups, substituent positions, and ring systems. Key differences include:

Structural and Functional Insights:

- Ester Group Impact : The ethyl ester in the target compound increases lipophilicity compared to methyl analogs, favoring membrane permeability in drug design .

- Ring Size : Piperidine (6-membered) derivatives exhibit greater conformational flexibility than pyrrolidine (5-membered) analogs, affecting binding affinity in receptor interactions .

- Electron-Withdrawing Groups : The trifluoromethyl group in pyridine analogs (e.g., Cas 1335921-53-3) enhances metabolic stability and bioavailability .

Benzyl-Substituted Analogs

Benzyl-substituted derivatives, such as Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (CAS 52763-21-0), demonstrate higher structural similarity (0.92) to the target compound. The benzyl group introduces aromatic interactions, improving binding to hydrophobic enzyme pockets but reducing solubility in polar solvents .

Positional Isomerism

Methyl 3-oxopiperidine-2-carboxylate hydrochloride (CAS N/A) highlights the significance of oxo group positioning.

Biological Activity

Ethyl 4-methyl-2-oxopiperidine-3-carboxylate is an organic compound notable for its structural features as a derivative of piperidine, characterized by a piperidine ring with an ethyl ester and a ketone group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : C9H15NO3

- CAS Number : 102943-15-7

This compound is believed to interact with various biological targets, influencing cellular processes through modulation of enzyme activity and metabolic pathways. Its mechanism of action may involve:

- Enzyme Interaction : The compound can serve as an inhibitor or modulator of specific enzymes, which impacts biochemical pathways crucial for cellular function.

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles is essential for evaluating its therapeutic potential.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of:

- Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit various kinases and other enzymes critical for tumor growth and progression.

- Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines, indicating its possible role as an anticancer agent.

Table 1: Biological Activity Overview

Case Studies

Several studies have explored the biological activity of this compound and related compounds:

-

Inhibition of c-Met Kinase

- A study evaluated derivatives of piperidinones for their ability to inhibit c-Met kinase, which is implicated in cancer progression. Compounds with structural similarities to this compound showed IC50 values ranging from 8.6 nM to 81 nM, indicating potent inhibitory effects on kinase activity and subsequent cancer cell proliferation .

- Anticancer Activity

Q & A

Q. How do substituents (e.g., methyl, ethoxy) influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer : The methyl group increases steric hindrance, slowing nucleophilic attack at the 3-carboxylate position. Use Hammett constants () to predict electronic effects: the ethoxy group (–OEt) is electron-withdrawing (), polarizing the carbonyl for nucleophilic addition. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) quantify these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.